(3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

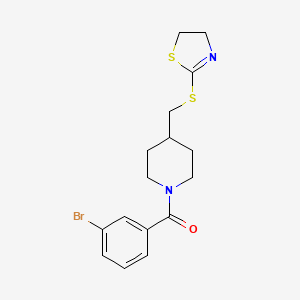

The compound “(3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” features a 3-bromophenyl group linked via a methanone bridge to a piperidine ring substituted with a thioether-bound 4,5-dihydrothiazole moiety. The dihydrothiazole ring (a five-membered heterocycle containing sulfur and nitrogen) and the brominated aromatic system are critical for electronic interactions, such as hydrogen bonding and π-π stacking, which are often leveraged in medicinal chemistry for target binding .

Properties

IUPAC Name |

(3-bromophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2OS2/c17-14-3-1-2-13(10-14)15(20)19-7-4-12(5-8-19)11-22-16-18-6-9-21-16/h1-3,10,12H,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAATSFRAMPRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.

Biological Activity

The compound (3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a novel synthetic derivative that integrates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a 3-bromophenyl group attached to a piperidine ring via a thiazole-thioether linkage. This structural configuration is significant for its biological activity, as both the thiazole and piperidine components are associated with various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antibacterial and antifungal properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 μg/mL against Gram-positive bacteria, indicating moderate activity compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | E. faecalis | 100 | |

| Compound B | S. aureus | 50 | |

| Compound C | P. aeruginosa | 200 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated extensively. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, derivatives containing thiazole rings have been reported to exhibit cytotoxic effects against breast cancer and lung cancer cell lines .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of a thiazole-containing compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM after 24 hours of treatment. The compound was found to induce apoptosis as evidenced by increased annexin V staining .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the compound's antioxidant activity has been assessed using various assays, including DPPH radical scavenging and ABTS assays. Thiazole derivatives generally show promising antioxidant capabilities due to their ability to donate hydrogen atoms or electrons, thus neutralizing free radicals.

Table 2: Antioxidant Activity of Thiazole Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Bromophenyl-Containing Heterocycles

-

- Structure : Modified piroxicam scaffold with bromophenyl substituents.

- Activity : Anti-HIV activity (EC₅₀: 20–25 µM; selectivity index >26) via HIV integrase inhibition, as shown by docking studies .

- Relevance : The piperidine and thiazole-thioether motifs in the target compound may similarly target viral enzymes.

Thioether-Linked Compounds

- (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Structure: Bromofuryl group connected to a dihydroimidazole-thioether system. Relevance: The thioether bridge and dihydroheterocycle mirror the target compound’s structure, suggesting shared physicochemical properties (e.g., solubility, stability).

Pyrazole Derivatives ():

Mechanistic Insights from Structural Similarity

emphasizes that compounds with shared scaffolds often exhibit analogous mechanisms of action (MOAs). For instance:

- Oleanolic Acid (OA) and Hederagenin (HG): Structurally similar triterpenoids with overlapping protein targets (e.g., kinases, receptors) identified via docking and transcriptome analysis .

- Implications for the Target Compound : Its dihydrothiazole-thioether and bromophenyl groups may target enzymes or receptors involved in inflammation or viral replication, akin to piroxicam analogs .

Data Table: Key Comparators

Q & A

Q. What are the optimal synthetic routes for (3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Formation of the thioether linkage between 4,5-dihydrothiazole-2-thiol and a chloromethyl-piperidine derivative using a base (e.g., K₂CO₃ or Et₃N) in anhydrous DMF or THF at 60–80°C for 12–24 hours .

- Step 2 : Coupling the resulting piperidine-thioether intermediate with 3-bromobenzoyl chloride via nucleophilic acyl substitution. This step typically requires inert conditions (argon atmosphere) and a catalyst like DMAP in dichloromethane .

- Yield Optimization : Monitor reaction progress via TLC, and purify intermediates using flash chromatography (silica gel, hexane/EtOAc gradient). Final product purity (>95%) can be confirmed via HPLC with a C18 column .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify key signals:

- 3-Bromophenyl : Aromatic protons (δ 7.2–7.8 ppm), bromine-induced deshielding.

- Piperidine : N-CH₂ protons (δ 2.5–3.5 ppm), axial/equatorial splitting.

- 4,5-Dihydrothiazole : Thioether CH₂ (δ 3.0–3.5 ppm), ring protons (δ 4.0–4.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern for bromine .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across different assays for this compound?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) or MTT assays for cytotoxicity. Include positive controls (e.g., ciprofloxacin for antibacterial studies) .

- Purity Verification : Re-test compound batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .

- Dose-Response Analysis : Perform EC50/IC50 calculations across multiple replicates (n ≥ 3) to assess reproducibility .

Q. How can computational modeling predict the binding affinity of this compound to potential enzymatic targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or bacterial enzymes). Focus on the bromophenyl (hydrophobic pocket) and dihydrothiazole (hydrogen-bonding) moieties .

- Validation :

- In Vitro Enzyme Assays : Compare predicted IC50 values with experimental results (e.g., fluorescence-based kinase inhibition assays).

- SAR Studies : Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl) to test docking predictions .

Q. How can metabolic stability and degradation pathways of this compound be evaluated in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rodent microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure via UV-Vis spectroscopy at λmax (e.g., 270 nm for aromatic systems) .

- Co-solvency Studies : Evaluate solubility enhancement using surfactants (e.g., Tween-80) or cyclodextrins for formulation .

- Thermodynamic Analysis : Calculate logP (octanol-water partition coefficient) via HPLC retention time correlation .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Rodent Models :

- Acute Toxicity : OECD 423 guidelines (dose range: 50–2000 mg/kg).

- Neuroactivity : Tail-flick test (analgesia) or Morris water maze (cognitive effects) .

- Target Validation : Use knockout mice or siRNA silencing to confirm mechanism-of-action .

Structural and Mechanistic Insights

Q. How does the thioether linkage in this compound influence its pharmacokinetic properties compared to ether or amine analogs?

- Methodological Answer :

- Comparative Studies : Synthesize analogs replacing the thioether with ether (-O-) or amine (-NH-) groups.

- Property Analysis :

- Lipophilicity : Measure logP differences.

- Metabolic Stability : Compare microsomal half-lives .

- Crystallography : Resolve X-ray structures to assess bond flexibility and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.